

Comparative Analysis of 5-Methyl-3-fluoro-4-aminopyridine (5Me3F4AP)

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Compound of Interest

Compound Name: 5Me3F4AP

Cat. No.: B577076

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A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of 5-methyl-3-fluoro-4-aminopyridine (**5Me3F4AP**), a novel potassium (K⁺) channel blocker. An initial review of the literature indicates that **5Me3F4AP** is an achiral molecule and therefore does not possess enantiomers. Consequently, a direct comparison of enantiomer-specific activity is not applicable.

This document instead focuses on comparing the performance of **5Me3F4AP** with its key structural analogs: 4-aminopyridine (4AP) and 3-fluoro-4-aminopyridine (3F4AP). Both are clinically and experimentally relevant potassium channel blockers used in the context of neurological disorders, particularly multiple sclerosis (MS) to improve motor function by enhancing nerve conduction in demyelinated axons[1]. **5Me3F4AP** was developed as a potential second-generation positron emission tomography (PET) tracer to overcome the metabolic instability observed with [¹⁸F]3F4AP[1][2].

Data Presentation: In Vitro Properties

The following table summarizes the key in vitro properties of **5Me3F4AP** in comparison to 4AP and 3F4AP, highlighting its potential as a PET imaging agent and therapeutic candidate.

Property	5Me3F4AP	3F4AP	4AP	Significance
Relative IC ₅₀	1	0.8	1	5Me3F4AP demonstrates a binding affinity for K ⁺ channels comparable to the parent compound 4AP and its predecessor 3F4AP[1][3].
Lipophilicity (logD)	0.664 ± 0.005	0.414 ± 0.002	N/A	The higher lipophilicity of 5Me3F4AP suggests potentially greater brain penetration compared to 3F4AP[2].
Basicity (pKa)	7.46 ± 0.01	7.37 ± 0.07	N/A	The basicity is comparable to 3F4AP, indicating similar ionization states at physiological pH[2].
Permeability (P _e , nm/s)	88.1 ± 18.3	31.1 ± 2.9	N/A	5Me3F4AP shows significantly higher permeability across an artificial brain membrane,

suggesting enhanced ability to cross the blood-brain barrier[2].

Metabolic
Stability

Slower Oxidation

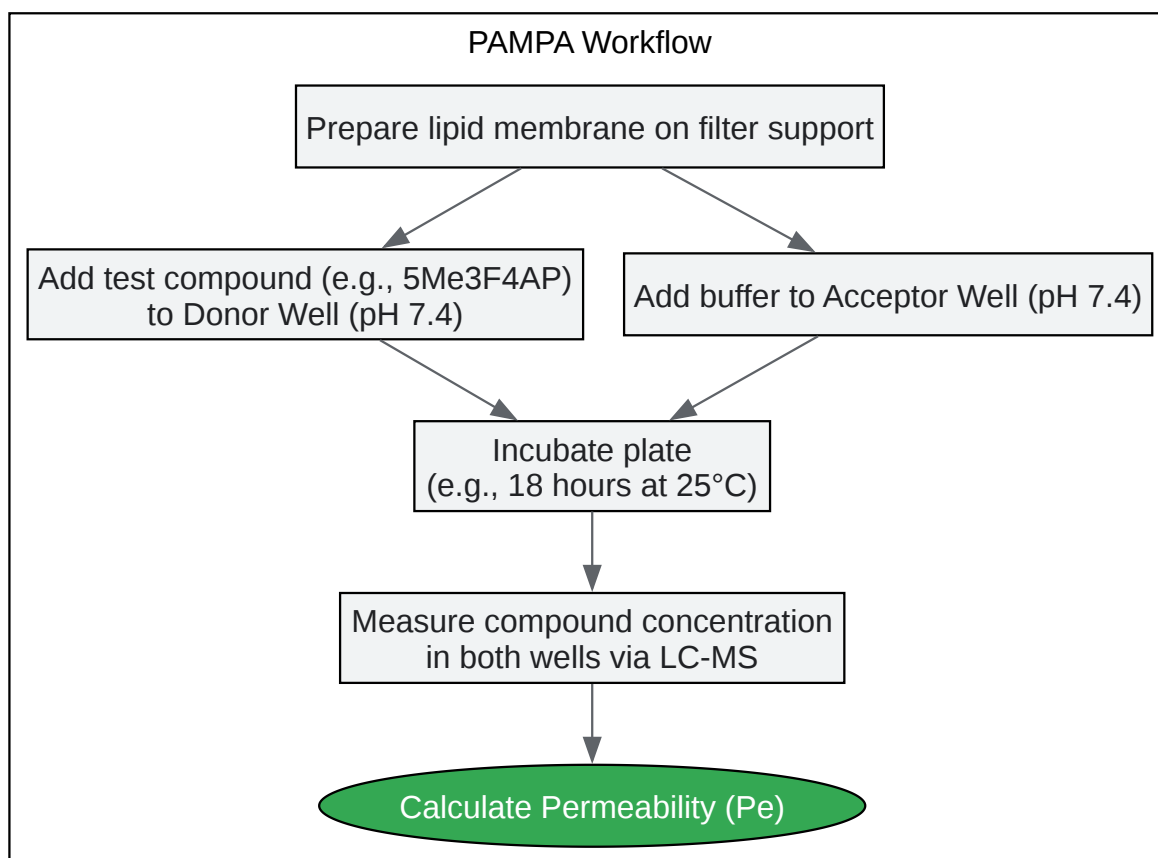
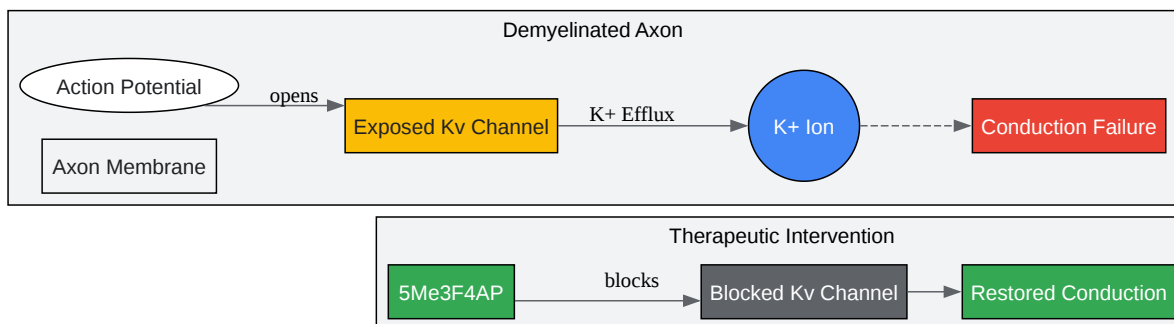
Faster Oxidation

N/A

Designed to block the reactive 5-position, 5Me3F4AP is more stable against oxidation by CYP2E1, the enzyme responsible for 3F4AP metabolism[1][2].

Signaling and Mechanism of Action

5Me3F4AP, like its parent compound 4AP, functions by blocking voltage-gated potassium (K⁺) channels located on the axons of neurons. In demyelinating diseases such as multiple sclerosis, the loss of the myelin sheath exposes these K⁺ channels, leading to an excessive leakage of potassium ions during an action potential. This leakage impairs the propagation of the nerve impulse. By blocking these exposed channels, **5Me3F4AP** reduces potassium efflux, thereby restoring axonal conduction.



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